7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound characterized by a triazole ring fused to a pyridine ring, with a bromine atom at the 7th position. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. It serves as a significant building block for the synthesis of more complex molecules and has been investigated for its role as an enzyme inhibitor in various biological pathways.
The compound is classified under heterocyclic compounds, specifically within the triazolopyridine class. Its molecular formula is , and it has a molecular weight of approximately g/mol. The International Union of Pure and Applied Chemistry name for this compound is 7-bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-amine. The compound is commercially available from various chemical suppliers, highlighting its relevance in both academic research and industrial applications.
The synthesis of 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine typically involves cyclization reactions of appropriate precursors. A common synthetic route includes the reaction of 2-aminopyridine with a brominated triazole precursor. The synthesis often requires the presence of bases such as potassium carbonate and solvents like dimethylformamide at elevated temperatures to promote the cyclization process.
Key Steps in Synthesis:
Industrial production may utilize continuous flow reactors to optimize yield and purity while ensuring scalability.
The molecular structure of 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine can be represented by its canonical SMILES notation: C1=CN2C(=NNC2=O)C=C1Br
. The compound features a bromine substituent at the 7th position of the triazole ring, contributing to its unique chemical properties.
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | g/mol |
IUPAC Name | 7-bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-amine |
InChI Key | VTOJFOSPIGCYCX-UHFFFAOYSA-N |
This structure enables various functionalization reactions that enhance its utility in synthetic chemistry.
7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine is capable of undergoing several types of chemical reactions:
These reactions highlight the compound's versatility as an intermediate in organic synthesis.
The mechanism of action for 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves its interaction with specific biological targets. It has been shown to inhibit certain kinases by binding to their active sites, thereby disrupting signal transduction pathways critical for cell proliferation and survival. This inhibition can lead to various biological effects, including anti-tumor activity.
Key Mechanistic Insights:
The physical properties of 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine include being a solid at room temperature. Its solubility characteristics depend on the solvent used but generally show compatibility with polar organic solvents.
Property | Value |
---|---|
Appearance | Solid |
Solubility | Soluble in polar solvents |
Stability | Requires inert atmosphere for storage |
These properties make it suitable for various applications in research and industry.
7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine has significant potential in multiple fields:
The compound's diverse applications underscore its importance as a versatile building block in synthetic chemistry and drug development .
Triazolopyridine derivatives constitute a privileged scaffold in modern drug discovery due to their versatile pharmacological profiles and capacity for targeted molecular interactions. These nitrogen-rich heterocyclic systems exhibit a unique electronic distribution that facilitates binding to diverse biological targets, particularly enzymes and receptors involved in disease pathogenesis. The structural rigidity of the fused triazole-pyridine system provides a stable platform for strategic substitutions, enabling medicinal chemists to fine-tune pharmacokinetic properties and target affinity. Within oncology and CNS disorders, these compounds have demonstrated exceptional promise, with several derivatives advancing to clinical evaluation as kinase modulators, epigenetic regulators, and neurotransmitter receptor antagonists. The scaffold's bioisosteric relationship with purine bases further enhances its biological relevance, allowing for effective mimicry in nucleotide-binding domains of therapeutic targets [3] [6].
Property | Value |
---|---|
Systematic Name | 7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine |
Molecular Formula | C₆H₅BrN₄ |
SMILES | C1=CN2C(=NN=C2N)C=C1Br |
InChI Key | GYEQRUXVOAJWNY-UHFFFAOYSA-N |
Exact Mass | 211.9702 g/mol |
The strategic incorporation of a bromine atom at the C7 position of the triazolopyridine scaffold imparts distinctive electronic and steric properties that differentiate it from simpler analogues. Bromine, with its substantial atomic radius (≈1.85 Å) and polarizability, creates a pronounced steric and electronic perturbation at the molecule's periphery. This modification significantly alters the electron density distribution across the fused ring system, as evidenced by computational analyses using B3LYP/6-311G(2d,2p) methodology. The bromine atom withdraws electrons inductively yet donates through resonance, creating a complex electronic profile that enhances intermolecular interactions [1] [6].
Crystallographic studies of related triazolopyridines reveal that the amine group at C3 participates in robust N-H···N hydrogen bonding, forming characteristic R₂²(8) ring motifs in the solid state. These interactions are likely preserved in the brominated derivative and contribute to molecular recognition phenomena. The bromine atom serves dual purposes: it acts as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) and enhances lipophilicity, potentially improving membrane permeability. X-ray diffraction analyses of analogous compounds indicate nearly coplanar ring systems with slight deviations (≤5°) from perfect planarity, a feature preserved in the brominated derivative that may influence stacking interactions with biological targets [1] [6].
Bond Type | Distance (Å) | Angle (°) | Interaction Pattern |
---|---|---|---|
N-H···N (Pyridinic) | 2.76-2.89 | 154-164 | R₂²(8) dimer motif |
N-H···N (Triazole) | 2.82-2.95 | 148-162 | Chain formation |
The emergence of brominated triazolopyridines represents a strategic evolution from early triazolopyridine pharmacophores. Trazodone, a clinically established antidepressant containing the [1,2,4]triazolo[4,3-a]pyridin-3-one core, demonstrated the scaffold's CNS applicability but suffered from metabolic instability and off-target effects. This limitation spurred interest in analogues with improved selectivity, leading to the exploration of halogenated derivatives. Patent WO2011057757A1 marked a significant milestone by disclosing 7-aryl-triazolopyridinones as p38 MAP kinase inhibitors for inflammatory disorders, establishing the C7 position as a critical modification site for enhancing potency. The subsequent strategic replacement of phenyl with bromine represented a minimalist approach to retain steric occupancy while simplifying synthetic access [5] [8].
The compound gained prominence in cancer drug discovery following research into bromodomain inhibitors. The 2015-2020 period witnessed intensive exploration of triazolopyridines as BRD4 inhibitors, with the bromo derivative serving as a versatile synthetic intermediate. Notably, compound 12m—a derivative synthesized from 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine—demonstrated exceptional potency (IC₅₀ = 0.02 μM in MV4-11 cells) by exploiting the KAc recognition pocket of BRD4 through hydrogen bonding with Asn140 and Tyr97. This represented a 185-fold selectivity improvement over earlier inhibitors, validating the brominated scaffold's utility in epigenetic cancer therapy [3]. Parallel developments in patent literature (WO2009047514A1) revealed applications targeting receptor tyrosine kinases (Axl, Mer) in leukemia and solid tumors, expanding the compound's therapeutic relevance beyond epigenetic modulation to include kinase signaling pathways [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1